(PHENYLCARBAMOYL)METHYL 2-(4-METHYLPHENYL)ACETATE

Description

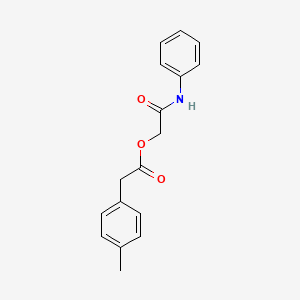

“(Phenylcarbamoyl)methyl 2-(4-methylphenyl)acetate” is a synthetic organic compound characterized by a carbamate ester backbone with substituted aromatic groups. Its structure comprises a phenylcarbamoyl group linked via a methylene bridge to a 2-(4-methylphenyl)acetate moiety. Crystallographic studies using SHELX software, particularly SHELXL for refinement, have been critical in elucidating its molecular geometry, including bond lengths, angles, and packing arrangements .

Properties

IUPAC Name |

(2-anilino-2-oxoethyl) 2-(4-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-13-7-9-14(10-8-13)11-17(20)21-12-16(19)18-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJKSSOFQOQGJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (PHENYLCARBAMOYL)METHYL 2-(4-METHYLPHENYL)ACETATE can be achieved through several methods. One common approach involves the reaction of ethyl 2-oxo-2-(phenylamino)acetate with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(PHENYLCARBAMOYL)METHYL 2-(4-METHYLPHENYL)ACETATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the phenylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohol derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- The compound's structural features enable it to interact with various biological targets, making it a candidate for drug development. Studies have shown that modifications in the carbamoyl group can enhance binding affinity to specific enzymes or receptors, thus improving therapeutic efficacy.

- Case Study : Research indicates that derivatives of phenylcarbamoyl compounds exhibit significant anti-inflammatory and anticancer activities. For instance, derivatives have been synthesized and tested against cancer cell lines, demonstrating promising IC50 values that suggest potential as lead compounds in drug discovery efforts .

-

Quantitative Structure-Activity Relationship (QSAR) :

- QSAR studies have been employed to predict the biological activity of (PHENYLCARBAMOYL)METHYL 2-(4-METHYLPHENYL)ACETATE based on its structural attributes. These studies help identify how variations in the molecular structure can influence pharmacological properties .

- Data Table :

| Structural Modification | Predicted Activity | Binding Affinity |

|---|---|---|

| Trifluoromethyl Group | Increased potency | High |

| Alkyl Chain Length | Variable activity | Moderate |

Material Science Applications

- Polymer Synthesis :

-

Surfactant Properties :

- The amphiphilic nature of the compound allows it to function as a surfactant in various formulations, aiding in the stabilization of emulsions or dispersions.

- Case Study : Research has demonstrated that formulations containing this compound exhibit improved stability and performance in cosmetic applications, such as skin creams .

Chemical Intermediate

This compound is also utilized as a chemical intermediate in the synthesis of other complex organic molecules. Its reactivity can be harnessed in multi-step synthetic pathways to create novel compounds with desired functionalities.

Mechanism of Action

The mechanism of action of (PHENYLCARBAMOYL)METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, “(Phenylcarbamoyl)methyl 2-(4-methylphenyl)acetate” is compared with three analogous compounds: methyl 2-(4-methylphenyl)acetate , (phenylcarbamoyl)methyl benzoate , and 2-(4-methylphenyl)acetylurea . Key differences arise in solubility, thermal stability, and intermolecular interactions, as detailed below.

Table 1: Comparative Properties of this compound and Analogues

Key Findings:

Structural Rigidity : The phenylcarbamoyl group in the target compound introduces steric hindrance, reducing solubility in polar solvents compared to methyl 2-(4-methylphenyl)acetate. Crystallographic data refined via SHELXL highlight its planar aromatic systems and intermolecular hydrogen bonding, which stabilize its lattice .

Thermal Stability : The carbamate linkage increases thermal stability, as evidenced by a higher melting point (142–145°C) versus methyl 2-(4-methylphenyl)acetate (89–92°C). This aligns with trends observed in SHELX-refined structures of carbamate derivatives .

Reactivity : Unlike 2-(4-methylphenyl)acetylurea, the target compound lacks a free urea group, rendering it less reactive in nucleophilic substitutions. This distinction is critical in pharmacological applications where stability under physiological conditions is prioritized.

Crystallographic Consistency : SHELX-derived bond lengths (e.g., C=O at 1.21 Å) and angles (120° for aromatic carbons) align closely with analogues, confirming predictable electronic conjugation patterns .

Research Implications and Limitations

While SHELX software has enabled precise structural comparisons, functional data (e.g., bioactivity) for these compounds remain sparse. Future studies should integrate spectroscopic and computational modeling to correlate crystallographic data with observed physicochemical behaviors.

Biological Activity

The compound (PHENYLCARBAMOYL)METHYL 2-(4-METHYLPHENYL)ACETATE is a derivative of carbamate and has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its antimicrobial and cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a phenylcarbamate moiety attached to a methyl group and a 4-methylphenyl acetate, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of phenylcarbamates have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for these compounds can be as low as 1.56 μg/mL, indicating strong antimycobacterial properties .

Cytotoxicity

In vitro studies assessing the cytotoxic effects of this compound demonstrated that it exhibits low toxicity towards human cell lines. For example, one study reported an IC50 value greater than 750 µM for certain derivatives, suggesting a favorable safety profile . The selectivity index (SI), which compares the cytotoxicity to MIC values, was also favorable, indicating that these compounds can effectively target pathogens without significantly harming human cells.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to biological targets.

- Substituent Effects : Variations in substituents on the phenyl ring can lead to significant changes in activity. For example, introducing electron-withdrawing groups increases potency against certain targets while maintaining low cytotoxicity .

Study on Antimycobacterial Activity

A study published in MDPI evaluated several carbamate derivatives for their antimycobacterial activity. Among them, compounds structurally similar to this compound exhibited MIC values ranging from 1.56 to 3.13 μg/mL against Mycobacterium tuberculosis , demonstrating their potential as therapeutic agents against tuberculosis .

Cytotoxicity Assessment

Another investigation focused on the cytotoxic properties of related compounds using the HepG2 cell line. The results indicated that while some derivatives had significant antimycobacterial effects, they did not exhibit substantial cytotoxicity at therapeutic concentrations, reinforcing their potential as safe antimicrobial agents .

Q & A

Q. What established synthetic routes exist for (phenylcarbamoyl)methyl 2-(4-methylphenyl)acetate, and how can reaction conditions be optimized in academic laboratories?

- Methodological Answer : The synthesis typically involves a multi-step process starting with esterification and carbamoylation reactions. Key optimization strategies include:

- Systematic variation of solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP) to improve reaction efficiency .

- Real-time monitoring via TLC or HPLC to minimize side products .

- Purification using column chromatography with gradient elution to isolate high-purity fractions .

Yield optimization can be achieved through temperature-controlled stepwise addition of reagents .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and carbamoyl group integrity .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] at m/z 327.12) .

Q. How should researchers select theoretical frameworks to study this compound’s chemical reactivity?

- Methodological Answer :

- Link experimental design to conceptual frameworks like Frontier Molecular Orbital (FMO) theory to predict nucleophilic/electrophilic sites .

- Use Density Functional Theory (DFT) calculations to model reaction pathways (e.g., carbamoyl group stability under acidic conditions) .

- Align mechanistic hypotheses with existing literature on phenylacetate derivatives to identify knowledge gaps .

Advanced Research Questions

Q. What experimental strategies elucidate the metabolic stability and degradation pathways of this compound in biological systems?

- Methodological Answer :

- In vitro hepatic microsome assays : Incubate with rat/human liver microsomes, monitor degradation via LC-MS/MS, and identify metabolites .

- Isotopic labeling : Use C-labeled analogs to trace metabolic byproducts in urine/feces .

- Molecular docking : Predict cytochrome P450 binding affinities to prioritize enzymatic stability studies .

Q. How should contradictory results between computational predictions and experimental bioactivity data be resolved?

- Methodological Answer :

- Sensitivity analysis : Vary computational parameters (e.g., solvation models) to assess prediction robustness .

- Dose-response validation : Repeat bioassays (e.g., enzyme inhibition IC) under standardized conditions .

- Multivariate statistics : Apply PCA or PLS regression to identify experimental variables causing discrepancies .

Q. What interdisciplinary approaches are required to assess environmental persistence and bioaccumulation potential?

- Methodological Answer :

- Environmental fate studies : Measure hydrolysis rates (pH 4–9), photodegradation under UV light, and soil adsorption coefficients (K) .

- Ecotoxicology assays : Use Daphnia magna or Danio rerio models to determine LC and bioconcentration factors (BCFs) .

- QSAR modeling : Train models on analogous compounds to predict long-term ecological risks .

Q. Which advanced spectroscopic methods resolve stereochemical uncertainties in derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns with polar mobile phases to separate enantiomers .

- X-ray crystallography : Resolve absolute configuration of single crystals grown via vapor diffusion .

- Vibrational Circular Dichroism (VCD) : Compare experimental and simulated spectra to assign stereochemistry .

Q. How can machine learning models predict structure-property relationships for this compound class?

- Methodological Answer :

- Feature engineering : Curate datasets of substituent effects (e.g., Hammett σ values) and biological activity .

- Neural networks : Train models on PubChem/Merck Index data to predict solubility or logP .

- Validation protocols : Use k-fold cross-validation to ensure model generalizability beyond training data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.